3-Amino-2-(3-fluorobenzyl)propanoic acid
CAS No.: 910443-82-2
Cat. No.: VC3239438
Molecular Formula: C10H12FNO2
Molecular Weight: 197.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 910443-82-2 |
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Molecular Formula | C10H12FNO2 |
Molecular Weight | 197.21 g/mol |
IUPAC Name | 2-(aminomethyl)-3-(3-fluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C10H12FNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14) |
Standard InChI Key | USFZHZWKZDLANT-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)F)CC(CN)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-Amino-2-(3-fluorobenzyl)propanoic acid is a β-amino acid derivative with the molecular formula C₁₀H₁₂FNO₂. Its structure features a propanoic acid backbone with an amino group at the 3-position and a 3-fluorobenzyl substituent at the 2-position. The presence of the fluorine atom at the meta-position of the benzyl group distinguishes this compound from its ortho-fluorinated counterparts that have been more extensively studied.
The compound contains several key functional groups that define its chemical behavior:
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A carboxylic acid group (-COOH) that contributes to its acidic properties
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A primary amine group (-NH₂) that contributes to its basic properties
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A benzyl group with a meta-fluorine substituent that modifies its electronic and steric properties
This combination of functional groups creates a molecule with amphoteric properties (able to act as both an acid and a base) and potential for multiple chemical interactions.
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following physical and chemical properties can be estimated for 3-Amino-2-(3-fluorobenzyl)propanoic acid:
Property | Value | Notes |
---|---|---|
Molecular Weight | 197.21 g/mol | Calculated from molecular formula C₁₀H₁₂FNO₂ |
Physical State | Solid at room temperature | Typical for amino acids and derivatives |
Solubility | Likely soluble in polar solvents | Potentially less soluble in non-polar solvents |
Melting Point | Estimated 200-250°C | Based on similar β-amino acid derivatives |
pKa (carboxylic acid) | Estimated 3.5-4.5 | Affected by fluorine substituent |
pKa (amine) | Estimated 9.0-10.0 | Affected by fluorine substituent |
Log P (octanol/water) | Estimated 1.0-2.0 | Indicating moderate lipophilicity |
The meta-fluorine substituent is expected to have distinct effects on the compound's properties compared to ortho-fluorinated analogs. While the ortho-fluorine can participate in intramolecular interactions with nearby functional groups, the meta-fluorine typically exerts its influence primarily through electronic effects on the aromatic ring system.
Synthesis Methods and Reaction Pathways
Several synthetic approaches could be employed to prepare 3-Amino-2-(3-fluorobenzyl)propanoic acid, based on established methods for similar compounds:
Alkylation of Glycine Derivatives
Approach | Key Features | Potential Advantages |
---|---|---|
Chiral Auxiliary Method | Uses temporary chiral directing groups | High stereoselectivity possible |
Asymmetric Catalysis | Employs chiral catalysts | Potentially more atom-economical |
Enzymatic Methods | Uses biocatalysts | Often highly stereoselective under mild conditions |
Protection-Deprotection Strategies
The synthesis would likely require careful protection and deprotection steps to manage the reactivity of the amine and carboxylic acid groups during the synthetic sequence.
Comparison with Structural Analogs
To understand the unique properties of 3-Amino-2-(3-fluorobenzyl)propanoic acid, comparison with structural analogs is valuable:
Compound | Position of Substituents | Expected Differences from Target Compound |
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3-Amino-2-(2-fluorobenzyl)propanoic acid | Fluorine at ortho position | Different electronic effects, potential for intramolecular hydrogen bonding |
3-Amino-2-(4-fluorobenzyl)propanoic acid | Fluorine at para position | Different electronic distribution, likely more symmetrical conformations |
3-Amino-2-benzylpropanoic acid | No fluorine substituent | Higher lipophilicity, different metabolic profile, altered H-bonding |
3-Amino-2-(2-bromo-3-fluorophenyl)propanoic acid | Contains both bromine and fluorine | Significantly different electronic properties, higher molecular weight |
The position of the fluorine atom significantly impacts various properties:
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Electronic Effects: Meta-substitution generally has a moderate electron-withdrawing effect, weaker than para but different from ortho
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Metabolic Stability: May show different metabolic profiles compared to ortho/para analogs due to accessibility to metabolizing enzymes
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Conformational Preferences: Likely exhibits distinct conformational preferences compared to other isomers
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Hydrogen Bonding: Less likely to participate in intramolecular hydrogen bonding compared to ortho-fluorinated analogs
Receptor Type | Potential Interaction | Possible Biological Significance |
---|---|---|
Glutamate Receptors | Possible modulatory effects | Neurological implications |
Peptide Transporters | Potential substrate or inhibitor | Implications for drug delivery |
Amino Acid Sensing Receptors | Possible binding affinity | Metabolic regulation effects |
Pharmacological Applications
The compound may have applications in:
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Development of enzyme inhibitors
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Creation of peptidomimetics with enhanced stability
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Design of fluorinated drug candidates with improved pharmacokinetic properties
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Probes for studying biological processes
Research Applications
3-Amino-2-(3-fluorobenzyl)propanoic acid has potential applications across multiple scientific disciplines:
Medicinal Chemistry
The compound could serve as a building block in drug discovery programs, particularly for:
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Central nervous system (CNS) therapeutics, leveraging the fluorine's ability to enhance blood-brain barrier penetration
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Metabolically stable peptide-based drugs
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Structure-activity relationship studies investigating the impact of fluorine position
Peptide Science
The incorporation of this β-amino acid into peptides could:
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Induce specific secondary structural elements
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Enhance proteolytic stability
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Modify the pharmacokinetic properties of peptide therapeutics
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Create peptides with novel binding properties
Chemical Biology
Applications in chemical biology might include:
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Fluorinated amino acid probes for protein structure studies
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Building blocks for creating enzyme inhibitors
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Components in the development of fluorinated biomaterials
Future Research Directions
Future research on 3-Amino-2-(3-fluorobenzyl)propanoic acid could focus on:
Synthesis and Characterization
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Development of optimized synthetic routes
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Complete spectroscopic characterization
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Crystallographic studies to determine preferred conformations
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Investigation of solubility and stability in various conditions
Biological Evaluation
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Screening against various biological targets
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Comparison with other fluorinated positional isomers
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Evaluation as building blocks for peptide-based therapeutics
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Assessment of metabolic fate and stability
Computational Studies
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Molecular modeling to predict binding interactions
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Quantum mechanical calculations to understand electronic properties
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Molecular dynamics simulations to study conformational preferences
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